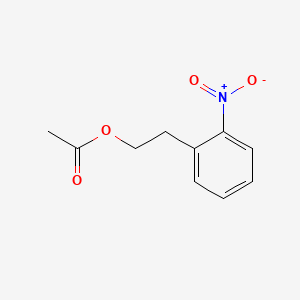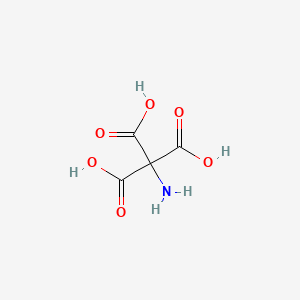
Aminomethanetricarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aminomethanetricarboxylic acid is a compound with the molecular formula C₄H₅NO₆. It is characterized by the presence of three carboxylic acid groups and one amino group attached to a central carbon atom. This compound is also known by its systematic name, methanetricarboxylic acid, 1-amino-.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aminomethanetricarboxylic acid can be synthesized through various methods. One common approach involves the alkylation of glycine equivalents with electrophiles, followed by the cyclization of the resulting intermediates . Another method includes the use of diazo compounds, ylides, and carbene intermediates for the cyclopropanation of alkenes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and controlled reaction environments to facilitate the formation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Aminomethanetricarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylated derivatives, while reduction reactions can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Aminomethanetricarboxylic acid has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of aminomethanetricarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes . The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aminomethanetricarboxylic acid can be compared with other amino acids and carboxylic acids, such as:
Glycine: A simple amino acid with a similar structure but lacking the additional carboxylic acid groups.
Aspartic Acid: An amino acid with two carboxylic acid groups, making it structurally similar but less complex than this compound.
Glutamic Acid: Another amino acid with two carboxylic acid groups, commonly found in proteins.
Uniqueness
This compound is unique due to its three carboxylic acid groups, which confer distinct chemical properties and reactivity. This structural feature allows it to participate in a wider range of chemical reactions compared to other amino acids with fewer carboxylic acid groups.
Eigenschaften
CAS-Nummer |
98019-67-1 |
|---|---|
Molekularformel |
C4H5NO6 |
Molekulargewicht |
163.09 g/mol |
IUPAC-Name |
aminomethanetricarboxylic acid |
InChI |
InChI=1S/C4H5NO6/c5-4(1(6)7,2(8)9)3(10)11/h5H2,(H,6,7)(H,8,9)(H,10,11) |
InChI-Schlüssel |
NATWVKLDGZLUAI-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(C(=O)O)(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


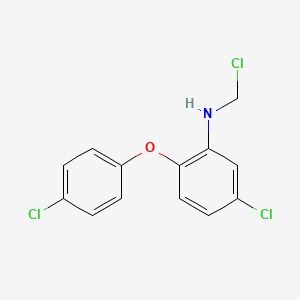
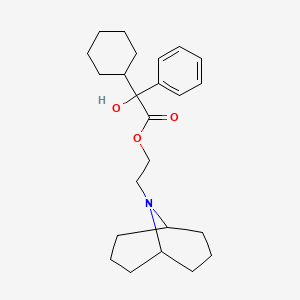

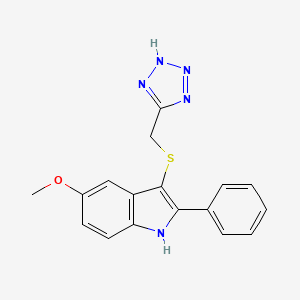
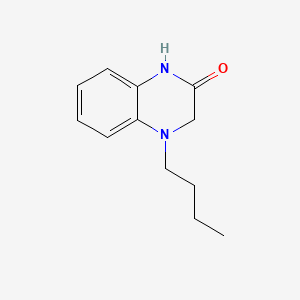
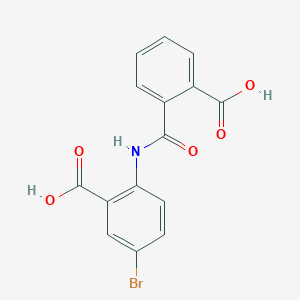
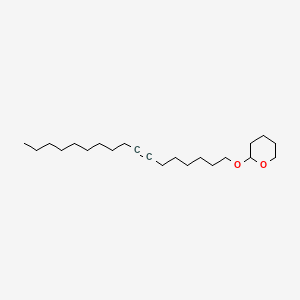
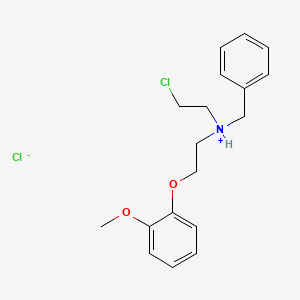
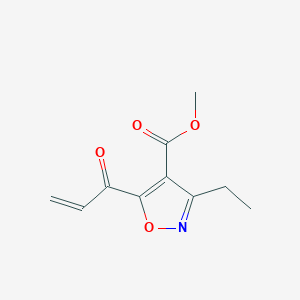
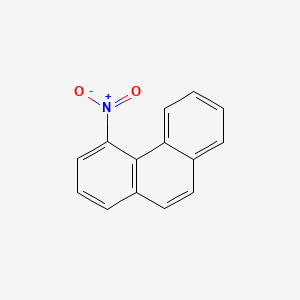
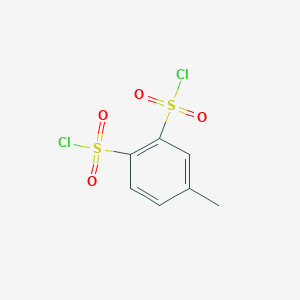
![Dimethyl 5-methyl[1,1'-biphenyl]-2,4'-dicarboxylate](/img/structure/B13788705.png)
![7-bromo-9H-pyrido[3,4-b]indol-6-ol](/img/structure/B13788706.png)
